N-(3-iodophenyl)benzamide
Overview
Description
N-(3-iodophenyl)benzamide is a useful research compound. Its molecular formula is C13H10INO and its molecular weight is 323.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Framework Structures in Isomeric Compounds
A study by Wardell et al. (2005) examined the framework structures in isomeric compounds of N-(3-iodophenyl)benzamide. The research highlighted the molecular interactions and bonding patterns in these compounds, which are crucial for understanding their chemical and physical properties (Wardell, Skakle, Low, & Glidewell, 2005).
2. Radioiodinated Derivatives for Melanoma Imaging
Eisenhut et al. (2000) explored the use of radioiodinated N-(dialkylaminoalkyl)benzamides, which include derivatives of this compound, for melanoma imaging. These compounds showed potential for use in planar scintigraphy and SPECT imaging of melanoma metastases (Eisenhut et al., 2000).
3. Antipathogenic Activity of Derivatives
Limban, Marutescu, and Chifiriuc (2011) investigated the antipathogenic activity of new thiourea derivatives, including those with a this compound structure. The study found significant activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
4. Pd-assisted Biaryl Coupling Reaction
Harayama et al. (2005) examined the effect of oxygen substituents in this compound on the regioselectivity of its Pd-assisted biaryl coupling reaction. The study provides insight into the molecular mechanisms and factors influencing the coupling position, valuable for synthetic chemistry applications (Harayama et al., 2005).
5. Histone Deacetylase Inhibition
Zhou et al. (2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a derivative of this compound. This compound showed promise as a histone deacetylase inhibitor, offering potential applications in cancer treatment (Zhou et al., 2008).
6. Enzyme Inhibition and Pharmacological Activities
Abbasi et al. (2014) synthesized and studied N-(3-hydroxyphenyl) benzamide and its derivatives for enzyme inhibition activities against enzymes like butylcholinesterase and acetylcholinesterase. This research contributes to the understanding of the pharmacological potential of this compound derivatives (Abbasi et al., 2014).
7. Structural and Antifungal Properties
Weiqun et al. (2005) explored the structure and antifungal activity of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes. This study contributes to the understanding of the structural and biological properties of this compound-related compounds (Weiqun et al., 2005).
Properties
IUPAC Name |
N-(3-iodophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSSNARSCZZMIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312246 | |
Record name | N-(3-Iodophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52807-28-0 | |
Record name | N-(3-Iodophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52807-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Iodophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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